molecular formula C20H22O4 B12813660 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione CAS No. 71461-29-5

15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione

Cat. No.: B12813660
CAS No.: 71461-29-5
M. Wt: 326.4 g/mol
InChI Key: VCEDWTLHLIZOJL-UHFFFAOYSA-N
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Description

15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione is a complex organic compound with the molecular formula C20H22O4. This compound is characterized by its intricate tricyclic structure, which includes multiple aromatic rings and functional groups such as methoxy and ketone groups .

Preparation Methods

The synthesis of 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione involves several steps, typically starting with simpler aromatic compounds. The synthetic route often includes:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of methoxy groups: Methoxylation reactions are employed to introduce methoxy groups at specific positions on the aromatic rings.

    Formation of ketone groups: Oxidation reactions are used to convert specific carbon atoms into ketone groups.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups into alcohols.

    Substitution: Aromatic substitution reactions can replace methoxy groups with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione include other tricyclic aromatic compounds with methoxy and ketone groups. These compounds share similar structural features but may differ in the position and number of functional groups. Examples include:

    This compound stereoisomers: These have the same molecular formula but different spatial arrangements of atoms.

    Other tricyclic aromatic ketones: Compounds with similar tricyclic cores but different substituents.

The uniqueness of this compound lies in its specific arrangement of methoxy and ketone groups, which confer distinct chemical and biological properties.

Properties

CAS No.

71461-29-5

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

15,17-dimethoxytricyclo[11.3.1.15,9]octadeca-1(16),5,8,13(17),14-pentaene-7,18-dione

InChI

InChI=1S/C20H22O4/c1-23-18-11-15-7-3-5-13-9-17(21)10-14(19(13)22)6-4-8-16(12-18)20(15)24-2/h9-12H,3-8H2,1-2H3

InChI Key

VCEDWTLHLIZOJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)CCCC3=CC(=O)C=C(C3=O)CCC2)OC

Origin of Product

United States

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